1-Bromo-2-phenylnaphthalene
Overview
Description
1-Bromo-2-phenylnaphthalene is an organic compound with the molecular formula C16H11Br. It is a brominated derivative of naphthalene, where a bromine atom is attached to the first carbon of the naphthalene ring, and a phenyl group is attached to the second carbon.
Mechanism of Action
Target of Action
This compound is often used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . .
Mode of Action
In the context of Suzuki-Miyaura coupling, it would act as an aryl halide, undergoing a palladium-catalyzed reaction with an organoboron compound to form a new carbon-carbon bond .
Preparation Methods
1-Bromo-2-phenylnaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 2-phenylnaphthalene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Another method involves the use of a Grignard reagent. In this approach, 2-phenylnaphthalene is first converted to its corresponding Grignard reagent by reacting with magnesium (Mg) in the presence of an ether solvent. The Grignard reagent is then treated with bromine to yield this compound .
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Bromo-2-phenylnaphthalene undergoes various chemical reactions, including:
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Substitution Reactions: : The bromine atom in this compound can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH), potassium cyanide (KCN), and sodium methoxide (NaOCH3). The major products formed depend on the nucleophile used .
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Coupling Reactions: : This compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds. These reactions are typically carried out under mild conditions and yield high-purity products .
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Oxidation and Reduction Reactions: : While less common, this compound can undergo oxidation and reduction reactions under specific conditions. For example, it can be reduced to 2-phenylnaphthalene using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) .
Scientific Research Applications
1-Bromo-2-phenylnaphthalene has several applications in scientific research:
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Organic Synthesis: : It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the construction of polycyclic aromatic compounds .
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Material Science: : This compound is used in the development of organic semiconductors and other advanced materials. Its ability to undergo various chemical modifications makes it suitable for creating materials with specific electronic properties .
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Pharmaceutical Research: : In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active compounds. Researchers investigate its derivatives for potential therapeutic applications .
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Chemical Biology: : It is used in chemical biology studies to probe the interactions between small molecules and biological macromolecules. Its bromine atom can serve as a handle for further functionalization .
Comparison with Similar Compounds
1-Bromo-2-phenylnaphthalene can be compared with other brominated naphthalene derivatives, such as:
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1-Bromo-2-methylnaphthalene: : This compound has a methyl group instead of a phenyl group at the second position. It exhibits different reactivity and applications due to the presence of the methyl group .
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2-Bromo-1-phenylnaphthalene: : In this isomer, the positions of the bromine and phenyl groups are reversed. This structural difference can lead to variations in chemical reactivity and physical properties .
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1-Bromo-2-chloronaphthalene: : This compound has a chlorine atom instead of a phenyl group at the second position.
The uniqueness of this compound lies in the combination of the bromine atom and the phenyl group, which imparts distinct chemical and physical properties compared to other similar compounds .
Properties
IUPAC Name |
1-bromo-2-phenylnaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Br/c17-16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKXTSUKPPHQJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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